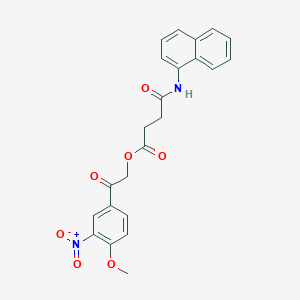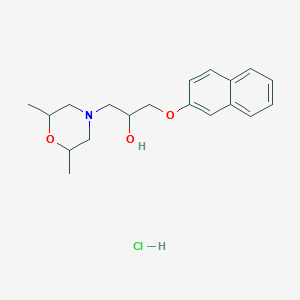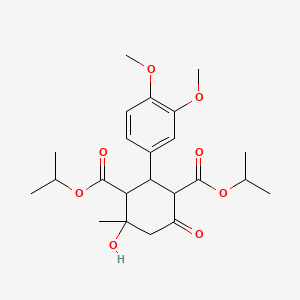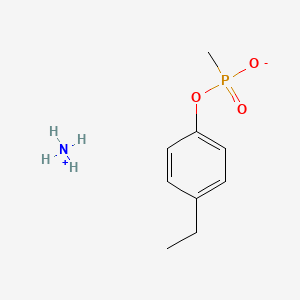![molecular formula C18H21NO5 B5110129 2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5110129.png)
2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in the regulation of lipid and glucose metabolism, as well as in the modulation of inflammation and oxidative stress. Despite its promising therapeutic potential, GW501516 has been banned by the World Anti-Doping Agency (WADA) since 2009 due to concerns about its potential misuse by athletes as a performance-enhancing drug.
作用机制
2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene exerts its biological effects by binding to and activating PPARδ, a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ by 2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, as well as the downregulation of genes involved in lipogenesis and gluconeogenesis. Moreover, PPARδ activation by 2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene has been shown to modulate the activity of various signaling pathways, such as AMP-activated protein kinase (AMPK), Akt, and mTOR, which play important roles in the regulation of energy metabolism and cell growth.
Biochemical and physiological effects
2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene has been shown to have a wide range of biochemical and physiological effects, including:
- Increased fatty acid oxidation and mitochondrial biogenesis
- Improved glucose uptake and insulin sensitivity
- Reduced inflammation and oxidative stress
- Enhanced endurance and exercise performance
- Neuroprotection and cognitive enhancement
- Anti-cancer and anti-inflammatory effects
实验室实验的优点和局限性
2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene has several advantages and limitations for lab experiments. Its advantages include:
- High potency and selectivity for PPARδ
- Well-established synthesis and characterization methods
- Availability of various animal models and cell lines for in vivo and in vitro studies
- Wide range of potential therapeutic applications
Its limitations include:
- Potential toxicity and side effects at high doses
- Limited understanding of its long-term effects and safety profile
- Ethical concerns regarding its potential misuse as a performance-enhancing drug
- Limited availability and high cost
未来方向
There are several future directions for research on 2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene, including:
- Further elucidation of its molecular mechanisms of action and downstream signaling pathways
- Investigation of its long-term safety and efficacy in animal models and clinical trials
- Development of more selective and potent PPARδ agonists with improved safety profiles
- Exploration of its potential applications in other diseases, such as neurodegenerative disorders and cancer
- Evaluation of its potential as a performance-enhancing drug in non-competitive settings, such as military and emergency services
- Investigation of its potential interactions with other drugs and supplements.
合成方法
The synthesis of 2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene involves several steps, starting from the reaction of 4-bromobenzyl alcohol with 2-methoxy-4-methylphenol to yield 2-methoxy-4-methyl-1-(4-bromobutoxy)benzene. This intermediate is then reacted with 4-nitrophenol in the presence of a base to give 2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene. The final product is obtained by purification and recrystallization.
科学研究应用
2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene has been extensively studied in vitro and in vivo for its potential therapeutic applications in various metabolic and cardiovascular diseases, such as obesity, diabetes, dyslipidemia, and atherosclerosis. It has been shown to improve glucose and lipid metabolism, increase insulin sensitivity, reduce inflammation and oxidative stress, and enhance mitochondrial function and fatty acid oxidation. Moreover, 2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene has been found to have neuroprotective, anti-cancer, and anti-inflammatory effects.
属性
IUPAC Name |
2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-14-5-10-17(18(13-14)22-2)24-12-4-3-11-23-16-8-6-15(7-9-16)19(20)21/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUKTTHGDBLVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide](/img/structure/B5110069.png)

![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5110087.png)
![2-chloro-5-(5-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5110093.png)

![2,4-diiodo-6-{[(3-methylphenyl)amino]methyl}phenol](/img/structure/B5110104.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5110119.png)
![1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110137.png)
![N-(tert-butyl)-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5110147.png)
![2,3-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5110154.png)

